

derivatization of 4-Fluoro-3-methoxyaniline

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Compound of Interest

Compound Name: 4-Fluoro-3-methoxyaniline

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An Application Guide for the Synthetic Derivatization of **4-Fluoro-3-methoxyaniline**

Abstract

4-Fluoro-3-methoxyaniline (CAS: 64465-53-8) is a pivotal structural motif in modern medicinal chemistry and materials science.^[1] Its unique substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing fluorine atom, imparts distinct physicochemical properties that are highly sought after in drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and amino groups provide versatile handles for synthetic modification.^{[2][3][4]} This document provides an in-depth guide to the key derivatization strategies for **4-fluoro-3-methoxyaniline**, offering detailed protocols and expert insights for researchers in pharmaceutical development, agrochemical synthesis, and organic chemistry.

Introduction: The Strategic Value of 4-Fluoro-3-methoxyaniline

4-Fluoro-3-methoxyaniline is a substituted aromatic amine that serves as a high-value intermediate.^{[5][6]} The strategic placement of its functional groups allows for precise modulation of molecular properties. The primary amino group is a nucleophilic center and a precursor to the exceptionally versatile diazonium salts. The aromatic ring itself is amenable to further functionalization, making this compound a cornerstone for building complex molecular architectures.

Compound Properties:

- Molecular Formula: C₇H₈FNO[1]
- Molecular Weight: 141.14 g/mol [1]
- Appearance: Off-white to brown crystalline powder[5][6]
- Melting Point: 81-83 °C[5]

Figure 1: Structure of **4-Fluoro-3-methoxyaniline**.

Core Derivatization Protocols

The reactivity of **4-fluoro-3-methoxyaniline** is dominated by the primary amine, which serves as the primary site for derivatization.

N-Acylation and N-Sulfonylation: Building Amides and Sulfonamides

The conversion of the amino group to an amide or sulfonamide is a fundamental transformation. Sulfonamides, in particular, are a privileged scaffold in medicinal chemistry, known for a wide range of biological activities.[7][8] This reaction is typically robust and high-yielding.

Causality: The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl halide/anhydride or the sulfur atom of a sulfonyl chloride. A non-nucleophilic base is required to neutralize the acidic byproduct (e.g., HCl).

Figure 2: General workflow for N-Acylation and N-Sulfonylation.

Protocol 1: Synthesis of a Representative Sulfonamide

- **Reaction Setup:** In a dry round-bottom flask under a nitrogen atmosphere, dissolve **4-fluoro-3-methoxyaniline** (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M). Cool the flask to 0 °C in an ice bath.
- **Base Addition:** Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the stirred solution.

- Reagent Addition: Slowly add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
- Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired sulfonamide.^[9]

Diazotization and Sandmeyer Reactions: Unlocking Aromatic Transformations

Diazotization converts the primary amine into a diazonium salt (-N₂⁺), one of the best leaving groups in organic chemistry (departing as N₂ gas).^{[10][11]} This intermediate is highly versatile and can be displaced by a wide range of nucleophiles, many of which are introduced using copper(I) salts in the classic Sandmeyer reaction.^{[12][13][14]} This allows for the installation of halides (Cl, Br), cyano groups, and other functionalities that are difficult to introduce directly.

Causality: The reaction of an aniline with nitrous acid (generated *in situ* from NaNO₂ and a strong acid) at low temperatures (0-5 °C) forms the unstable diazonium salt.^[10] The subsequent addition of a nucleophile, often catalyzed by Cu(I), leads to the displacement of the diazonium group.

Protocol 2: Sandmeyer Cyanation (Aryl Nitrile Synthesis)

- Diazotization: In a flask, suspend **4-fluoro-3-methoxyaniline** (1.0 eq) in a mixture of concentrated HCl and water at 0 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature strictly between 0 and 5 °C. Stir for 30 minutes to form the diazonium salt solution.
- Nucleophile Preparation: In a separate flask, dissolve copper(I) cyanide (CuCN, 1.2 eq) in a minimal amount of warm water containing sodium cyanide (NaCN). Cool this solution to 0

°C.

- Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuCN solution. Effervescence (N₂ gas) should be observed.
- Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature, then heat gently (e.g., 50-60 °C) for 1 hour to ensure the reaction goes to completion.
- Work-up: Cool the reaction mixture and extract the product with an organic solvent (e.g., toluene or ethyl acetate). Wash the organic layer with water and brine.
- Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude aryl nitrile by column chromatography or distillation.

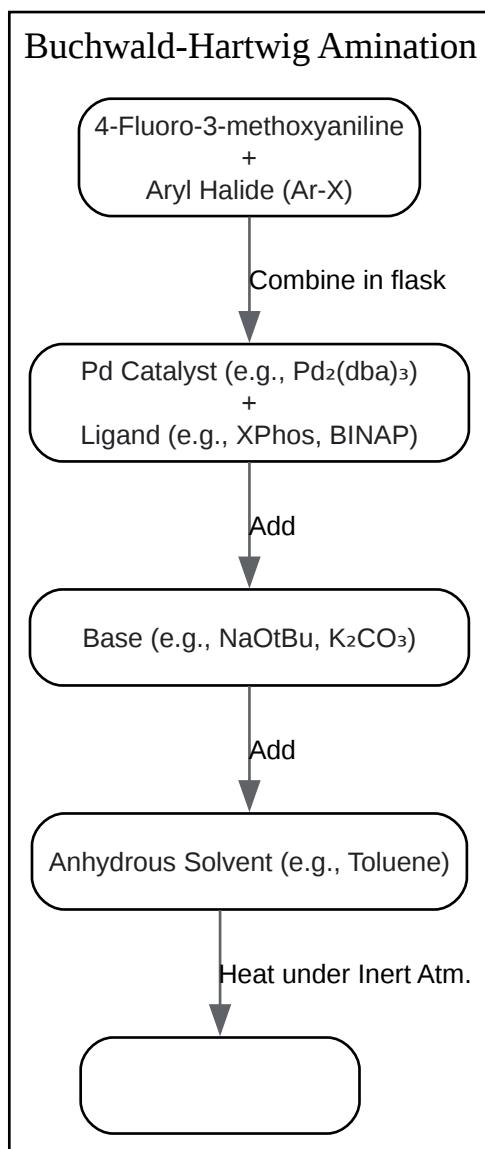
Reaction Type	Reagents	Transformation
Chlorination	CuCl / HCl	-NH ₂ → -Cl
Bromination	CuBr / HBr	-NH ₂ → -Br
Iodination	KI	-NH ₂ → -I
Cyanation	CuCN / KCN	-NH ₂ → -CN
Hydroxylation	H ₂ O, H ₂ SO ₄ , heat	-NH ₂ → -OH
Fluorination	HBF ₄ (Schiemann Reaction)	-NH ₂ → -F

Table 1: Common transformations via diazonium salts of **4-fluoro-3-methoxyaniline**.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are cornerstones of modern synthesis, enabling the formation of C-N and C-C bonds with high efficiency and functional group tolerance.[15]

This reaction forms a new C-N bond by coupling an amine with an aryl halide.[15][16] In this context, **4-fluoro-3-methoxyaniline** can act as the nucleophilic amine partner, coupling with various aryl or heteroaryl halides to generate diarylamine structures, which are prevalent in pharmaceuticals.



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Figure 3: Key components of the Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig C-N Coupling

- Setup: To a dry Schlenk flask, add the aryl halide (1.0 eq), a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%).
- Reagent Addition: Add **4-fluoro-3-methoxyaniline** (1.2 eq) and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

- Reaction: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add anhydrous toluene or dioxane via syringe. Heat the reaction mixture (typically 80-110 °C) for 12-24 hours until TLC or LC-MS indicates consumption of the starting material.
- Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
- Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, typically between an aryl halide and an arylboronic acid.[17][18][19] To utilize **4-fluoro-3-methoxyaniline** in this reaction, it must first be converted into an aryl halide (e.g., 1-bromo-4-fluoro-3-methoxybenzene) via a Sandmeyer reaction (see Protocol 2). This two-step sequence is a highly effective strategy for constructing biaryl scaffolds.[20][21]

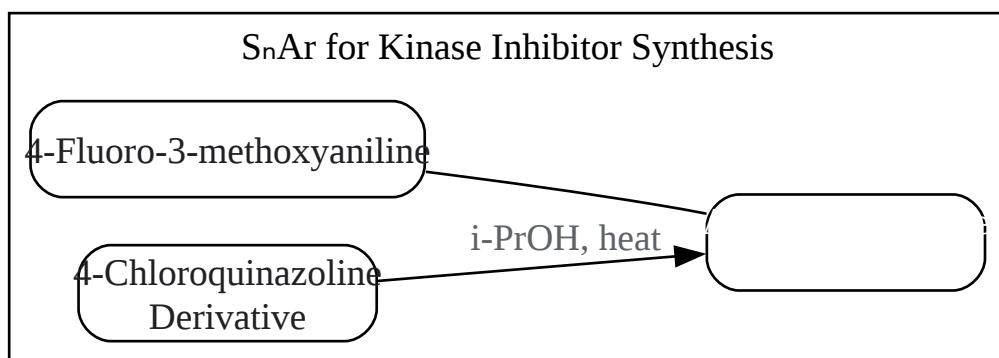
Protocol 4: Two-Step Suzuki Coupling

- Step A: Synthesis of Aryl Bromide: Convert **4-fluoro-3-methoxyaniline** to 1-bromo-4-fluoro-3-methoxybenzene using the Sandmeyer bromination conditions outlined in Table 1. Purify the intermediate halide.
- Step B: Suzuki Coupling:
 - Setup: In a flask, combine the aryl bromide from Step A (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., aqueous 2M K₂CO₃ or Cs₂CO₃, 2.0 eq).
 - Reaction: Add a solvent system, typically a mixture like toluene/ethanol/water or dioxane/water. Degas the mixture by bubbling argon through it for 15-20 minutes. Heat the reaction to reflux (80-100 °C) for 6-18 hours, monitoring by TLC.
 - Work-up: After cooling, dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
 - Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude biaryl product by column chromatography or recrystallization.

Application Spotlight: Synthesis of Kinase Inhibitor Scaffolds

The substituted aniline motif is critical in the design of kinase inhibitors, such as Gefitinib, which targets the epidermal growth factor receptor (EGFR).[22][23] While Gefitinib itself uses 3-chloro-4-fluoroaniline, the derivatization of **4-fluoro-3-methoxyaniline** is directly applicable to the synthesis of analogous compounds.[24][25] A key step in these syntheses is the nucleophilic aromatic substitution (S_NAr) of a halogen on a quinazoline core.

Reaction: The amino group of **4-fluoro-3-methoxyaniline** can displace a chlorine atom at the 4-position of a substituted quinazoline ring, a crucial step for building the core structure of many anilinoquinazoline-based inhibitors.[22]



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Figure 4: S_NAr reaction for synthesizing anilinoquinazoline scaffolds.

Protocol 5: S_NAr with a Quinazoline Core

- Setup: Suspend the 4-chloroquinazoline starting material (1.0 eq) and **4-fluoro-3-methoxyaniline** (1.1 eq) in a solvent like isopropanol (i-PrOH) or n-butanol.
- Reaction: Heat the mixture to reflux (80-120 °C) for 4-24 hours. The reaction often produces an HCl byproduct, which can protonate the product, causing it to precipitate. Progress can be monitored by LC-MS.

- Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration.
- Purification: Wash the solid with the reaction solvent (e.g., i-PrOH) and then with a non-polar solvent like diethyl ether or hexane to remove impurities. The product is often obtained as the hydrochloride salt and can be used directly or neutralized with a base if required.[22]

Conclusion

4-Fluoro-3-methoxyaniline is a remarkably versatile building block whose value is fully realized through a range of powerful chemical transformations. From fundamental N-acylations to sophisticated palladium-catalyzed cross-couplings, the protocols outlined in this guide provide a robust framework for synthesizing novel and complex molecules. Understanding the causality behind each reaction and adhering to rigorous experimental technique will enable researchers to effectively leverage this key intermediate in their discovery and development programs.

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